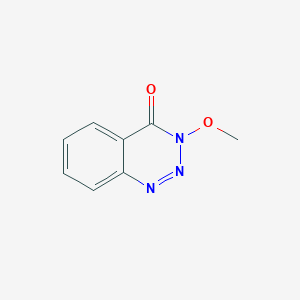

3-Methoxy-1,2,3-benzotriazin-4(3H)-one

Description

Significance of Benzotriazinone Heterocycles in Organic and Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are foundational to organic and medicinal chemistry, with over 85% of biologically active chemical entities featuring a heterocyclic ring. nih.gov Benzotriazinone heterocycles are a prominent class, recognized for their broad spectrum of pharmacological activities. researchgate.net These compounds are structurally significant in the synthesis of various N-, O-, and S-containing heterocycles that have pivotal uses in pharmaceuticals and industrial chemicals. researchgate.netresearchgate.net

In medicinal chemistry, benzotriazinone derivatives have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, antidepressant, and anticancer properties. acs.org Their diverse applications have made them a focus for the development of new therapeutic agents. researchgate.netacs.org For instance, certain derivatives have been investigated as potent positive allosteric modulators of AMPA receptors, which are an important therapeutic target in the central nervous system. nih.gov Others have shown potential as inhibitors of α-glucosidase, an effective strategy for managing diabetes mellitus. researchgate.net

From an organic chemistry perspective, benzotriazinones are valuable building blocks. nih.gov They serve as versatile reagents in various chemical transformations, including metal-catalyzed and photochemical denitrogenative reactions to form other heterocyclic systems. researchgate.netnih.gov The reactivity of the benzotriazinone core allows for the synthesis of complex molecules and substituted o-aminobenzoyl derivatives. researchgate.net

Table 1: Reported Biological Activities of Benzotriazinone Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammation |

| Antidepressant | Neurology |

| Anesthetics | Anesthesiology |

| Antiviral | Infectious Diseases |

| Analgesic | Pain Management |

| Antifungal | Infectious Diseases |

This table summarizes the diverse pharmacological activities attributed to the benzotriazinone scaffold based on various research findings. acs.orgijpsr.com

Overview of the 3-Methoxy-1,2,3-benzotriazin-4(3H)-one Scaffold as a Research Focus

The this compound scaffold has emerged as a specific area of interest within the broader class of benzotriazinones. Its synthesis is notably achieved through the methylation of 3-hydroxy-1,2,3-benzotriazin-4-one, for example, by using dimethyl sulphate. researchgate.net This particular derivative is noted for its stability under thermolysis, a property that distinguishes it from other related compounds. researchgate.net

Research into this scaffold is often driven by the desire to understand how substitutions at the N-3 position of the benzotriazinone ring influence the molecule's chemical properties and biological activity. The methoxy (B1213986) group at this position can significantly alter the electronic and steric characteristics of the molecule, potentially leading to novel reactivity and therapeutic applications. The stability of this compound makes it a reliable platform for further chemical modifications and for studying structure-activity relationships within this class of compounds. researchgate.net

Table 2: Key Properties of this compound

| Property | Description | Source |

|---|---|---|

| Synthesis | Obtained by the reaction of 3-hydroxy-1,2,3-benzotriazin-4-one with dimethyl sulphate. | researchgate.net |

| Thermal Stability | Found to be stable to thermolysis. | researchgate.net |

| Research Interest | Serves as a scaffold for creating new derivatives and studying structure-activity relationships. | researchgate.net |

This table highlights key characteristics of the this compound scaffold.

Historical Context and Early Studies of Benzotriazinone Derivatives

The study of benzotriazinone derivatives has a history rooted in the exploration of heterocyclic chemistry. Early synthetic methods for preparing the core 1,2,3-benzotriazin-4(3H)-one structure often involved the diazotization of 2-aminobenzamide (B116534) or its derivatives. nih.govnih.gov This classical approach, while effective, utilizes strong acids and sodium nitrite (B80452), which has prompted the development of milder and more versatile synthetic routes in recent years. nih.gov

Initial studies on benzotriazinones focused on their synthesis and fundamental reactivity. For example, the thermolysis of 3-phenyl-1,2,3-benzotriazin-4-one was found to yield 9-acridone and phenanthridin-6-one, indicating complex rearrangement pathways. researchgate.net The thermal behavior of the parent 1,2,3-benzotriazin-4(3H)-one was also investigated, revealing its potential to form more complex heterocyclic systems. researchgate.net These early investigations into the chemical properties of benzotriazinones laid the groundwork for their later application as versatile building blocks in organic synthesis and as scaffolds for the development of medicinally important compounds. nih.govresearchgate.net More recent synthetic advancements include methods like the photocyclization of acyclic aryl triazine precursors and the oxidative rearrangement of 3-aminoindazoles. nih.govorganic-chemistry.org

Table 3: Evolution of Synthetic Methods for Benzotriazin-4(3H)-ones

| Method | Reagents | Notes |

|---|---|---|

| Classical Diazotization | 2-Aminobenzamide, strong acids, NaNO₂ | Traditional method, can have limited scope. nih.gov |

| Polymer-Supported Reagents | Polymer-supported nitrite, p-tosic acid | A milder variation of the classical method. nih.gov |

| Palladium-Catalyzed Annulation | 1,3-Diaryltriazenes, CO | Involves a metal catalyst. nih.gov |

| Oxidative Rearrangement | 3-Aminoindazoles | A more recent development. nih.gov |

| Redox Cyclization | Benzamides, nitrous oxide, sec-butyl lithium | Another modern approach. nih.gov |

| Photocylization | Acyclic aryl triazine precursors, violet light | A green and scalable method. nih.gov |

This table outlines the progression of synthetic strategies for the benzotriazinone core structure.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFSUOUXJVGAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493332 | |

| Record name | 3-Methoxy-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64908-55-0 | |

| Record name | 3-Methoxy-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 3 Methoxy 1,2,3 Benzotriazin 4 3h One and Its Derivatives

Direct Synthesis of 3-Methoxy-1,2,3-benzotriazin-4(3H)-one

The most direct route to this compound involves the modification of the corresponding 3-hydroxy precursor.

O-methylation of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one is a primary method for the synthesis of its 3-methoxy counterpart. This reaction targets the hydroxyl group at the 3-position of the benzotriazinone ring.

A well-established method for the synthesis of this compound is the reaction of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one with dimethyl sulphate. researchgate.netcdnsciencepub.com This reaction serves as a straightforward and effective means of introducing the methyl group onto the oxygen atom at the N-3 position. The starting material, 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one, is itself prepared via the diazotization of o-aminobenzhydroxamic acid. researchgate.netcdnsciencepub.com The subsequent methylation with dimethyl sulphate yields the desired 3-methoxy product, which has been noted for its stability to thermolysis. researchgate.netcdnsciencepub.com

Reaction Scheme: O-Methylation of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

| Precursor | Reagent | Product | Reference |

|---|

Beyond direct methylation, alternative strategies have been developed for synthesizing alkoxy-substituted benzotriazines, which are applicable to the 3-methoxy motif. A notable approach involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govacs.org This method facilitates the formation of 4-alkoxy- and 4-aryloxybenzo[d] researchgate.netorganic-chemistry.orgdntb.gov.uatriazines through the insertion of an alcohol. By using methanol (B129727) in this reaction, it is possible to introduce a methoxy (B1213986) group, providing an alternative pathway to compounds of this class. nih.gov This process is valued for avoiding the harsh acidic conditions often required in other synthetic routes. nih.govacs.org

Synthesis from 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one via O-Methylation

General Synthetic Strategies for 1,2,3-Benzotriazin-4(3H)-one Scaffolds

The construction of the core 1,2,3-benzotriazin-4(3H)-one structure is fundamental to the synthesis of its derivatives. Diazotization-cyclization reactions are a cornerstone of this process.

These methods typically involve the transformation of an ortho-substituted aniline (B41778) derivative into a diazonium salt, which then undergoes intramolecular cyclization to form the triazine ring.

One of the most common and traditional methods for preparing the 1,2,3-benzotriazin-4(3H)-one scaffold is the diazotization of methyl anthranilate. nih.govacs.org This process involves treating methyl anthranilate with a diazotizing agent, typically sodium nitrite (B80452) (NaNO2), in the presence of a strong acid. nih.govnih.gov The initially formed o-diazo-ester is then converted into a diazo-amide, which rapidly undergoes internal coupling to yield the 1,2,3-benzotriazin-4(3H)-one ring system. chegg.com While widely used, this method has limitations due to the harsh acidic conditions and the use of sodium nitrite, which can lead to the formation of undesirable nitrosamines and the release of toxic nitrogen oxides. nih.gov In response to these drawbacks, milder variations have been developed, such as using a polymer-supported nitrite reagent with p-tosic acid. nih.gov

Key Steps in Diazotization of Methyl Anthranilate

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Diazotization | Reaction of methyl anthranilate with NaNO2 and strong acid. | o-diazo-ester |

| 2. Amide Formation | Conversion of the ester to a diazo-amide. | Diazo-amide |

Heterocyclization Reactions

Alternative strategies to the classic diazotization route involve the construction of the triazine ring through heterocyclization reactions, starting from precursors that already contain the necessary nitrogen atoms.

A novel and efficient method for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govorganic-chemistry.orgacs.orgtriazines involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govorganic-chemistry.orgacs.org This reaction proceeds in good to excellent yields and demonstrates a broad substrate scope. nih.govacs.org

The reaction is initiated by the deprotonation of the α-carbon of the isocyano(p-tosyl)methyl group by a base. organic-chemistry.org The resulting anion then undergoes a nucleophilic attack on the terminal nitrogen of the adjacent azide (B81097) group, leading to the formation of the triazine ring. organic-chemistry.orgacs.org Subsequent elimination of the tosyl group and trapping with an alcohol or phenol (B47542) affords the desired 4-alkoxy- or 4-aryloxy-1,2,3-benzotriazine. organic-chemistry.org Density functional theory (DFT) calculations have been employed to elucidate the mechanism of this transformation. nih.govorganic-chemistry.org This methodology provides a milder alternative to traditional methods that often require harsh acidic conditions. organic-chemistry.org

| Entry | Reactant | Base | Nucleophile | Product | Yield (%) |

| 1 | 1-azido-2-[isocyano(p-tosyl)methyl]benzene | NaH | Methanol | 4-methoxy-1,2,3-benzotriazine | 88 |

| 2 | 1-azido-2-[isocyano(p-tosyl)methyl]benzene | NaH | Phenol | 4-phenoxy-1,2,3-benzotriazine | 93 |

| 3 | 1-azido-4-chloro-2-[isocyano(p-tosyl)methyl]benzene | NaH | Methanol | 6-chloro-4-methoxy-1,2,3-benzotriazine | 85 |

Note: The table is a representative summary based on the described methodology. Specific yields may vary depending on the exact reaction conditions and substrates used.

C-H Functionalization Strategies

Recent advances in synthetic organic chemistry have led to the development of C-H functionalization strategies for the construction of heterocyclic systems. These methods offer a highly efficient and atom-economical approach to the synthesis of complex molecules.

A significant development in the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives is the use of a Cp*Co(III) (pentamethylcyclopentadienyl cobalt(III)) catalyst for the C-H amidation of benzamides. shu.ac.uk This reaction utilizes 1,4,2-dioxazol-5-ones as the amidating agent. shu.ac.uk The cobalt catalyst facilitates the direct amidation of the ortho C-H bond of the benzamide (B126), leading to the formation of a 2-acetamidobenzamide (B1266129) intermediate. shu.ac.uk This intermediate can then be isolated and subsequently converted to the desired 1,2,3-benzotriazin-4(3H)-one. shu.ac.uk DFT calculations have been used to investigate the mechanism of this key C-H amidation step. shu.ac.uk

Building upon the Cp*Co(III)-catalyzed C-H amidation, a facile one-pot procedure for the preparation of a range of substituted 1,2,3-benzotriazin-4(3H)-one derivatives has been developed. shu.ac.uk In this sequential process, the initial C-H amidation is followed by the addition of tert-butyl nitrite under mild conditions to effect the cyclization to the triazinone ring. shu.ac.uk This one-pot method avoids the isolation of the intermediate 2-acetamidobenzamide, thereby streamlining the synthetic process. shu.ac.uk The entire sequence can be completed in a relatively short reaction time of approximately five hours and has been demonstrated to be applicable on a gram scale. shu.ac.uk

| Entry | Benzamide Substrate | Dioxazolone | Product | Overall Yield (%) |

| 1 | Benzamide | 3-Methyl-1,4,2-dioxazol-5-one | 3-Methyl-1,2,3-benzotriazin-4(3H)-one | High |

| 2 | 4-Methylbenzamide | 3-Methyl-1,4,2-dioxazol-5-one | 6-Methyl-3-methyl-1,2,3-benzotriazin-4(3H)-one | High |

| 3 | 4-Methoxybenzamide | 3-Methyl-1,4,2-dioxazol-5-one | 6-Methoxy-3-methyl-1,2,3-benzotriazin-4(3H)-one | High |

Note: This table provides a conceptual overview of the one-pot procedure. Specific yields are reported as "high" as per the source's description of an efficient process.

Transformations from Isatin (B1672199) and Isatoic Anhydride (B1165640) Precursors

The pathway from isatin and isatoic anhydride to this compound is a well-established route in organic synthesis, offering versatility and access to a range of derivatives.

Oxidation of Isatin to Isatoic Anhydride

The initial step in this synthetic sequence is the oxidation of isatin to isatoic anhydride. This transformation represents a key Baeyer–Villiger oxidation, where an oxygen atom is inserted into the isatin ring system. Various oxidizing agents have been employed to achieve this conversion effectively.

Historically, chromic acid in acetic acid was a common method for this oxidation. nih.govnih.gov However, due to the toxicity of chromium reagents, more environmentally benign methods have been developed. A notable "green" alternative involves the use of a urea-hydrogen peroxide complex, which offers high yields and purity under mild conditions. researchgate.net The reaction can be further accelerated by ultrasonic irradiation, significantly reducing reaction times. researchgate.netnih.gov Other methods include the use of hydrogen peroxide in the presence of an acid catalyst or selective organoselenium-catalyzed oxidation with hydrogen peroxide. nih.govresearchgate.net

Table 1: Selected Methods for the Oxidation of Isatin to Isatoic Anhydride

| Oxidizing Agent | Solvent/Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Chromic Acid | Acetic Acid | Not Specified | ~65% | researchgate.net |

| Urea-Hydrogen Peroxide | Acetic Acid/Acetic Anhydride | 24 h | 44-97% | researchgate.net |

| Urea-Hydrogen Peroxide | Formic Acid/H₂SO₄ (cat.) | 24 h | 44-97% | researchgate.net |

| Urea-Hydrogen Peroxide & Ultrasound | Formic Acid | 20-135 min | High | researchgate.netnih.gov |

| Hydrogen Peroxide | Acetic Acid/H₂SO₄ (cat.) | 2 h | Not Specified | researchgate.net |

| Hydrogen Peroxide | Formic Acid | 60 min | Good | researchgate.net |

Ring-Opening and Subsequent Cyclization Reactions

Once isatoic anhydride is obtained, the subsequent step involves its ring-opening, typically with a nucleophile, followed by cyclization to form the desired benzotriazinone ring system. The reaction of isatoic anhydride with various amines is a well-established method for the synthesis of anthranilic amides (anthranilamides). researchgate.netmdpi.comresearchgate.net This reaction proceeds smoothly and is a key step in building the necessary precursor for the triazinone ring.

The synthesis of the parent 1,2,3-benzotriazin-4(3H)-one is commonly achieved through the diazotization of 2-aminobenzamide (B116534). nih.gov This process involves treating the aminobenzamide with a source of nitrous acid, such as sodium nitrite in an acidic medium, which leads to the formation of a diazonium salt that subsequently cyclizes to the benzotriazinone ring. nih.gov

To arrive at the target molecule, this compound, a strategic introduction of the methoxy group at the N-3 position is required. A common pathway involves the synthesis of the intermediate 3-Hydroxy-1,2,3-benzotriazin-4-one. This intermediate can be prepared by the diazotization of o-aminobenzhydroxamic acid. researchgate.net Subsequently, the hydroxyl group at the N-3 position can be methylated using a suitable methylating agent, such as dimethyl sulfate, to yield this compound. researchgate.net

The synthesis of the requisite o-aminobenzhydroxamic acid can be approached from anthranilamide, which is readily available from the ring-opening of isatoic anhydride. While the direct conversion is a multi-step process, it highlights the versatility of the isatoic anhydride precursor in accessing the necessary intermediates for the synthesis of 3-substituted benzotriazinones.

Table 2: Key Reactions in the Formation of the Benzotriazinone Ring

| Starting Material | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Isatoic Anhydride | Amines (e.g., ammonia) | 2-Aminobenzamide | Ring-opening | researchgate.netresearchgate.net |

| 2-Aminobenzamide | NaNO₂ / HCl | 1,2,3-Benzotriazin-4(3H)-one | Diazotization and Cyclization | nih.gov |

| o-Aminobenzhydroxamic Acid | NaNO₂ / Acid | 3-Hydroxy-1,2,3-benzotriazin-4-one | Diazotization and Cyclization | researchgate.net |

Advanced Spectroscopic and Structural Characterization Studies of 3 Methoxy 1,2,3 Benzotriazin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Methoxy-1,2,3-benzotriazin-4(3H)-one, offering precise information about the hydrogen and carbon environments within the molecule.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis and Signal Assignment

Analysis of the ¹H-NMR spectrum provides distinct signals corresponding to the aromatic protons of the benzotriazinone ring and the protons of the methoxy (B1213986) group. The four protons on the benzene (B151609) ring typically appear as a complex multiplet system in the downfield region, characteristic of aromatic compounds. The specific chemical shifts and coupling constants are dictated by the electronic effects of the fused triazinone ring. The methoxy group protons (-OCH₃) exhibit a sharp singlet, typically found further upfield, integrating to three protons.

In the ¹³C-NMR spectrum, distinct resonances are observed for each carbon atom in the molecule. The carbonyl carbon (C=O) of the triazinone ring is characteristically found at the lowest field. The aromatic carbons display signals in the typical aromatic region, with their precise shifts influenced by their position relative to the nitrogen atoms and the carbonyl group. The carbon atom of the methoxy group gives a signal in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: This is a generalized prediction based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 (m) | 120 - 145 |

| -OCH₃ | ~4.2 (s) | ~64 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule through their characteristic vibrational frequencies.

Characteristic Vibrational Modes of the Benzotriazinone Ring and Methoxy Group

The IR spectrum of this compound is dominated by several key absorption bands. A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the lactam within the triazinone ring.

The aromatic C-H stretching vibrations typically appear as a series of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1250-1000 cm⁻¹ range. Additionally, the N-N and N=N stretching vibrations of the triazine ring contribute to the fingerprint region of the spectrum.

Table 2: Key IR Absorption Frequencies for this compound Note: Values are typical ranges for the specified functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Lactam) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O Stretch (Methoxy) | 1250 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and helps to characterize its chromophoric system.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions. The extensive conjugation within the benzotriazinone ring system constitutes the primary chromophore. Typically, intense absorption bands corresponding to π → π* transitions are observed in the shorter wavelength UV region (around 200-300 nm). A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may be observed at longer wavelengths, often appearing as a shoulder on the more intense π → π* bands. The methoxy group acts as an auxochrome, which can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may increase the intensity of the absorption bands.

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the study of this compound and related compounds, mass spectrometry offers insights into their fragmentation patterns under specific ionization conditions.

While specific experimental mass spectral data for this compound is not widely available in the reviewed literature, the fragmentation pathways of substituted 1,2,3-benzotriazin-4-ones have been investigated, allowing for a predictive understanding of its behavior. nih.gov

Upon electron ionization, the molecule is expected to form a molecular ion (M+•). The subsequent fragmentation is likely to follow characteristic pathways for the benzotriazinone core. A primary fragmentation step for 1,2,3-benzotriazin-4-one derivatives involves the loss of a neutral molecule of nitrogen (N₂), leading to a stable fragment. Another common fragmentation pathway involves the cleavage of the substituent at the 3-position.

For this compound, the following fragmentation patterns can be postulated:

Loss of Nitrogen (N₂): The molecular ion would lose a molecule of N₂, resulting in a radical cation.

Loss of the Methoxy Group (•OCH₃): Cleavage of the N-O bond could lead to the loss of a methoxy radical.

Loss of Formaldehyde (B43269) (CH₂O): A rearrangement reaction could precede the elimination of a neutral formaldehyde molecule.

A comprehensive analysis using tandem mass spectrometry (MS/MS) would be instrumental in confirming these proposed fragmentation pathways and in the structural characterization of metabolites in biological systems. nih.gov

Table 1: Postulated Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure | Neutral Loss |

| [M]+• | C₈H₇N₃O₂ | - |

| [M - N₂]+• | C₈H₇O₂ | N₂ |

| [M - •OCH₃]+ | C₈H₇N₂O | •OCH₃ |

| [M - CH₂O]+• | C₇H₅N₃O | CH₂O |

This table is based on general fragmentation patterns of related compounds and requires experimental verification for this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Despite a thorough search of crystallographic databases, no experimental single-crystal X-ray diffraction data for this compound has been publicly reported. However, the crystal structures of related benzotriazinone derivatives have been elucidated, offering a comparative framework. For instance, the structure of a related compound was confirmed by single-crystal X-ray crystallography, revealing the planar benzotriazin-4(3H)-one scaffold. nih.gov It is anticipated that this compound would also exhibit a largely planar ring system. The methoxy group's orientation relative to the benzotriazinone ring would be a key structural feature, influencing crystal packing and intermolecular interactions.

To obtain definitive structural information, the synthesis of a single crystal of this compound suitable for X-ray diffraction analysis would be required. Such a study would provide precise data on its solid-state conformation and packing arrangement.

Theoretical and Computational Chemistry Studies on 3 Methoxy 1,2,3 Benzotriazin 4 3h One and Its Analogues

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of medium-sized organic molecules like 3-Methoxy-1,2,3-benzotriazin-4(3H)-one, offering a favorable balance between accuracy and computational cost.

DFT calculations have been pivotal in understanding the complex reaction pathways of 1,2,3-benzotriazin-4(3H)-ones. These compounds are known to undergo denitrogenative reactions, where they lose a molecule of nitrogen, to form various valuable heterocyclic structures. Computational studies have helped to map the potential energy surfaces of these reactions, identify transition states, and calculate activation barriers, thereby providing a detailed picture of the reaction mechanism.

For instance, DFT calculations have been employed to investigate the mechanism of palladium-catalyzed denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes to form 3-substituted isocoumarin-1-imines. researchgate.net These studies can help rationalize the regioselectivity and efficiency of such transformations. Similarly, the mechanism of an intramolecular heterocyclization to form 4-alkoxy- and 4-aryloxybenzo[d] nih.govtriazines has been explored using DFT, providing insights into the cyclization process and subsequent nucleophilic substitution. nih.gov

Visible light-mediated reactions of 1,2,3-benzotriazin-4(3H)-ones have also been a subject of computational investigation. These studies help to understand the photophysical processes involved and the nature of the excited states that lead to the observed chemical transformations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO, as well as their spatial distribution, are crucial in determining the reactivity of a molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity. emerginginvestigators.org

The table below illustrates typical HOMO-LUMO energy gaps for some related heterocyclic compounds, calculated using computational methods.

| Compound/Analogue Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Triazole Tautomer A | - | - | Varies with solvent | HF/6-31G |

| Triazole Tautomer B | - | - | Varies with solvent | HF/6-31G |

| Triarylamine Dyes | -5.34 to -4.82 | - | - | B3LYP/6-31+g(d,p) |

| Fluorinated Allopurinol | - | - | 3.17 | DFT |

Data presented is for illustrative purposes based on studies of analogous compounds and does not represent this compound itself.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgscribd.comresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

A study on 1,2,3-benzotriazin-4(3H)-one sulfonamides utilized MEP analysis to identify the reactive sites within these molecules. researchgate.net The surface maps revealed the distribution of electrostatic potential, highlighting the electrophilic and nucleophilic portions of the compounds. Such analysis is crucial for understanding intermolecular interactions, including those with biological receptors. For this compound, it is expected that the carbonyl oxygen would be a region of high electron density (red), while the protons of the benzene (B151609) ring would exhibit a more positive potential (blue).

Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become a reliable tool for predicting the NMR chemical shifts of organic molecules. conicet.gov.arnih.govnih.govmdpi.comejosat.com.trrsc.org By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated and compared with experimental data to aid in structure elucidation and spectral assignment. This approach is particularly useful for complex molecules or for distinguishing between isomers.

Similarly, theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) spectrum. scispace.comnih.govresearchgate.net These calculated spectra can be compared with experimental IR data to confirm the structure of a synthesized compound and to understand the nature of its vibrational modes. While specific computational spectroscopic studies on this compound were not found in the provided search results, the methodologies are well-established and have been successfully applied to a wide range of heterocyclic compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand (a small molecule) might interact with a biological target, such as a protein or enzyme.

Several studies have employed molecular docking to investigate the potential biological activity of 1,2,3-benzotriazin-4(3H)-one derivatives. These studies aim to identify the binding modes of these compounds within the active sites of various protein targets and to understand the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, a series of newly synthesized 1,2,3-benzotriazin-4-one derivatives were subjected to molecular docking studies to investigate their binding to the C-Met kinase active site, a target in cancer therapy. researchgate.net The results demonstrated that the compounds could recognize the active site and form various bonding interactions with key amino acid residues.

In another study, various benzotriazinone derivatives were docked against the E. coli Fab-H receptor and the Vitamin D receptor to evaluate their potential as antibacterial and anticancer agents, respectively. nih.govsciforum.net The docking scores and binding interactions from these studies help to rationalize the observed biological activities and to guide the design of more potent analogues.

The table below summarizes some of the biological targets that have been investigated in molecular docking studies with 1,2,3-benzotriazin-4(3H)-one analogues.

| Biological Target | Therapeutic Area | Key Findings from Docking Studies |

| C-Met kinase | Anticancer | Compounds recognize the active site and form various bonding interactions. researchgate.net |

| E. coli Fab-H receptor | Antibacterial | Some derivatives show strong binding affinity. nih.govsciforum.net |

| Vitamin D receptor | Anticancer | Certain analogues exhibit pronounced binding affinity. nih.govsciforum.net |

Understanding Binding Affinities and Modes

Theoretical and computational chemistry studies, particularly molecular docking, have become instrumental in elucidating the binding affinities and interaction modes of bioactive molecules with their target receptors. While specific computational studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, research on its structural analogues provides significant insights into how this class of compounds may interact with biological targets at a molecular level. These studies help in predicting the binding orientation, stability of the ligand-receptor complex, and the key molecular interactions that govern the biological activity.

Molecular docking simulations have been applied to various derivatives of the 1,2,3-benzotriazin-4(3H)-one scaffold to explore their potential as therapeutic agents. These studies often involve docking a library of synthesized analogues into the active site of a specific protein to identify the most promising candidates for further biological evaluation.

One such study investigated a series of novel benzotriazinone derivatives for their potential as anticancer and antibacterial agents by docking them against the Vitamin D Receptor (VDR) and the E. coli Fab-H receptor, respectively. nih.govsciforum.net The unsubstituted parent compound, Benzo[d] nih.govsciforum.netresearchgate.nettriazin-4(3H)-one (Compound 3 in the study), was identified as having a pronounced strong binding affinity for the Vitamin D receptor. nih.govsciforum.net Several other analogues, with various substitutions at the 3-position, also demonstrated strong binding affinities towards both receptors. nih.gov

The table below summarizes the findings from the molecular docking studies on these benzotriazinone analogues.

| Compound Class | Target Receptor | Findings |

| 2-(4-oxobenzotriazin-3(4H)-yl)alkanamide derivatives | E. coli Fab-H | Several compounds, including 9a , were noted to have a strong binding affinity. nih.gov |

| Methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)alkanamido)alkanoates (dipeptides) | E. coli Fab-H | Analogues 12a and 12c displayed the most pronounced strong binding affinities. nih.gov |

| Hydrazone derivatives | E. coli Fab-H | Compounds 13a , 13b , and 14b were identified as having significant binding affinities for this receptor. nih.gov |

| Benzo[d] nih.govsciforum.netresearchgate.nettriazin-4(3H)-one (unsubstituted) | Vitamin D Receptor | The parent compound 3 showed a strong binding affinity. nih.govsciforum.net |

| Hydrazone derivatives | Vitamin D Receptor | Compound 13a was also found to have a notable binding affinity towards the VDR. nih.gov |

| Methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)alkanamido)alkanoates (dipeptides) | Vitamin D Receptor | Analogues 11e and 12e demonstrated the most pronounced strong binding affinities. nih.gov |

In another theoretical investigation, newly synthesized heterocyclic compounds derived from 1,2,3-benzotriazin-4-one were evaluated as potential anticancer agents through molecular docking. ntu.edu.iq The study focused on their interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis. The results indicated that some of the synthesized Schiff bases and other heterocyclic derivatives act as inhibitors of VEGFR2 (PDB ID: 3cjf), suggesting a potential mechanism for their anticancer capabilities. ntu.edu.iq

These computational findings are crucial as they reinforce the potential of the 1,2,3-benzotriazin-4(3H)-one scaffold as a versatile pharmacophore. The binding modes revealed in these studies typically involve a combination of hydrogen bonding, hydrophobic interactions, and sometimes pi-pi stacking between the ligand and the amino acid residues within the receptor's active site. For instance, Density Functional Theory (DFT) studies on some derivatives have reinforced the understanding of strong binding interactions with biological molecules. researchgate.net Although these results are for analogues, they provide a foundational understanding for predicting the behavior of this compound and guide the rational design of future derivatives with enhanced binding affinities and specificities.

Biological Activities and Molecular Mechanisms of Action of Benzotriazinone Derivatives with Relevance to the 3 Methoxy Substitution

Anti-Enzyme Activities

Benzotriazinone derivatives have been identified as inhibitors of several classes of enzymes, highlighting the versatility of this chemical scaffold in inhibitor design.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. Several studies have explored benzotriazinone derivatives as alpha-glucosidase inhibitors.

In one study, a series of benzotriazinone sulfonamides were synthesized and evaluated for their inhibitory potential. The results showed that these compounds displayed moderate to good activity. Notably, derivatives featuring a nitro group, such as compounds 12e and 12f , were the most effective inhibitors, with IC50 values of 32.37 ± 0.15 µM and 37.75 ± 0.11 µM, respectively. mdpi.com The structure-activity relationship suggests that the electronic properties of the substituents on the sulfonamide moiety play a crucial role in the inhibitory activity. mdpi.com Another report on benzotriazinone sulfonamide derivatives identified a lead compound with an IC50 value of 29.75 ± 0.14 µM. nih.gov While these studies did not specifically isolate the effect of a 3-methoxy group, they establish the benzotriazinone core as a viable scaffold for targeting alpha-glucosidase.

| Compound | Derivative Type | IC50 (µM) | Reference |

|---|---|---|---|

| Nitro derivative 12e | Benzotriazinone Sulfonamide | 32.37 ± 0.15 | mdpi.com |

| Nitro derivative 12f | Benzotriazinone Sulfonamide | 37.75 ± 0.11 | mdpi.com |

| Acarbose (Standard) | - | 37.38 ± 0.12 | researchgate.net |

Inhibition of Other Hydrolases (e.g., Aminopeptidase (B13392206), Acetylcholinesterase)

The benzotriazinone scaffold has also been investigated for its ability to inhibit other hydrolytic enzymes.

Aminopeptidase: A series of novel 1,2,3-benzotriazin-4-one derivatives were designed as inhibitors of leukotriene A4 hydrolase (LTA4H), which possesses aminopeptidase activity. Many of the synthesized compounds showed moderate to good activity. The most potent compound in the series, Ⅳ-16 , exhibited an inhibitory activity of 80.6% at a concentration of 10 µmol/L and an IC50 value of 1.30 ± 0.20 µmol/L. mdpi.com This indicates that the benzotriazinone structure is a promising starting point for developing potent aminopeptidase inhibitors. mdpi.com

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system, and its inhibition is a key approach for treating Alzheimer's disease. A study focusing on benzotriazinone-triazole hybrids evaluated their anti-acetylcholinesterase activity using Ellman's method. While many compounds were synthesized, only four—5b, 5d, 5g, and 5j —showed notable inhibitory activity against AChE, although they were less potent than the reference drug, donepezil. nih.gov This suggests that while the basic benzotriazinone structure has potential, specific substitutions are necessary to achieve significant AChE inhibition. nih.gov

| Enzyme | Compound | IC50 | Reference |

|---|---|---|---|

| Aminopeptidase (LTA4H) | Ⅳ-16 | 1.30 ± 0.20 µM | mdpi.com |

| Acetylcholinesterase | Donepezil (Standard) | 0.022 ± 0.002 µM | nih.gov |

Modulation of Chorismate Mutase and 4-Hydroxyphenylpyruvate Dioxygenase

Chorismate Mutase (CM): This enzyme is a key target for developing antitubercular agents as it is present in bacteria but absent in animals. Research into 3-indolylmethyl substituted benzotriazinone derivatives identified them as significant inhibitors of CM. Structure-activity relationship (SAR) studies indicated that the benzotriazinone moiety was more favorable for activity than a related pyrazolotriazinone ring. nih.gov Two of the most active benzotriazinone compounds showed potent IC50 values in the range of 0.4-0.9 µM. nih.gov Further studies on 3-(benzofuran-2-ylmethyl) substituted benzotriazinones also showed encouraging inhibition of CM. nih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a crucial enzyme in plants and a validated target for herbicides. A family of 1,2,3-benzotriazine-4-one derivatives was synthesized and evaluated as HPPD inhibitors. One derivative, 15bu (6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-5-methyl-3-(2-methylbenzyl)benzo[d] mdpi.comtriazin-4(3H)-one), was identified as a highly potent HPPD inhibitor with an IC50 of 36 nM. This was an eight-fold improvement in potency compared to the positive control, mesotrione (B120641) (IC50 = 289 nM). Crystallography revealed that the 1,2,3-benzotriazine-4-one moiety engages in a tight π-π stacking interaction with phenylalanine residues (Phe-424 and Phe-381) in the enzyme's active site, highlighting the structural importance of the benzotriazinone core for this inhibitory activity.

| Enzyme | Compound Class/Derivative | IC50 | Reference |

|---|---|---|---|

| Chorismate Mutase | 3-indolylmethyl benzotriazinone | ~ 0.4-0.9 µM | nih.gov |

| HPPD | 15bu | 36 nM | |

| HPPD | Mesotrione (Standard) | 289 nM |

Matrix Metalloprotease Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in conditions like cancer and arthritis. While numerous synthetic inhibitors have been developed for MMPs, including those based on hydroxamate structures like Batimastat and Marimastat, specific research focusing on 1,2,3-benzotriazin-4-one derivatives as MMP inhibitors is not prominent in the available scientific literature. The development of MMP inhibitors often focuses on scaffolds capable of chelating the zinc ion in the enzyme's active site.

Interactions with Receptors and Signaling Pathways

Beyond enzyme inhibition, benzotriazinone derivatives have been crafted to interact with specific G-protein coupled receptors (GPCRs), demonstrating their potential in modulating neurotransmission.

Serotonin (B10506) Receptor Ligand Activity (e.g., 5-HT1A receptor)

The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. A study focused on synthesizing novel 1,2,3-benzotriazin-4-one derivatives linked to an arylpiperazine moiety, a common pharmacophore for 5-HT1A ligands. Radioligand binding assays confirmed that many of these new compounds were potent ligands for the 5-HT1A receptor.

Of particular relevance is the derivative 2e , which has an ortho-methoxy group on the phenylpiperazine ring. This compound bound to 5-HT1A receptor sites with exceptional, subnanomolar affinity (IC50 = 0.059 nM). Furthermore, it displayed high selectivity for the 5-HT1A receptor over other serotonin (5-HT2A, 5-HT2C), dopamine (B1211576) (D1, D2), and adrenergic (α1, α2) receptors. This finding underscores the significant impact that a methoxy (B1213986) substitution, strategically placed on the molecule, can have on binding affinity and selectivity, marking the benzotriazinone scaffold as a promising lead for developing highly specific 5-HT1A receptor agents.

| Receptor | Compound | Substitution | IC50 (nM) | Reference |

|---|---|---|---|---|

| 5-HT1A | 2e | ortho-OCH3 | 0.059 |

Potential for CNS Activity of Benzotriazinone Derivatives

The 1,2,3-benzotriazin-4(3H)-one scaffold has been a subject of investigation for its potential to modulate central nervous system (CNS) activity. While direct studies on 3-Methoxy-1,2,3-benzotriazin-4(3H)-one are not extensively documented in publicly available research, the broader class of benzotriazinone and its derivatives has shown promise in interacting with key CNS targets.

Research into related compounds has highlighted the potential for this chemical class to exhibit a range of neuropharmacological effects. For instance, certain 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines have demonstrated notable affinity for sigma receptors, which are implicated in a variety of CNS functions and disorders. nih.gov Furthermore, some tricyclic lactams with a structural resemblance to benzotriazinone derivatives have been found to possess anticonvulsant properties. nih.gov The nature of the substituent at the 3-position of the benzotriazinone ring is thought to be a critical determinant of the molecule's pharmacokinetic profile and its ability to bind to receptor sites within the CNS. nih.gov

The lipophilicity conferred by substituents, such as a methoxy group, can influence the ability of a compound to cross the blood-brain barrier, a crucial step for CNS activity. The metabolic stability of the molecule, which can also be affected by the substitution pattern, is another key factor in its potential as a CNS-active agent. nih.gov While specific data on the CNS effects of this compound is pending, the collective evidence from related structures suggests that the benzotriazinone core is a viable scaffold for the development of novel CNS-targeted therapeutics.

General Modes of Action

The biological activities of benzotriazinone derivatives are underpinned by their interactions with various molecular targets and their ability to modulate key cellular processes. The specific mode of action can be significantly influenced by the nature and position of substituents on the benzotriazinone core.

Interaction with Enzymes, Receptors, or DNA as Biological Targets

Benzotriazinone derivatives have been shown to interact with a range of biological macromolecules, leading to their observed pharmacological effects.

Enzyme Inhibition: The benzotriazinone scaffold has been identified as a promising framework for the design of enzyme inhibitors. While specific inhibitory activity for this compound against particular enzymes is not yet widely reported, related quinazolinone derivatives have demonstrated potent inhibitory effects on multiple tyrosine kinases, which are crucial in cancer cell signaling. nih.gov The substitution pattern on the core structure plays a significant role in determining the potency and selectivity of enzyme inhibition. nih.gov

Receptor Binding: In the context of CNS activity, derivatives of the closely related 3,4-dihydro-1,2,4-benzotriazine have been shown to bind with high affinity to sigma receptors. nih.gov The nature of the substituent at the 3-position, including its size and electronic properties, can modulate the binding affinity and selectivity for different receptor subtypes. nih.gov This suggests that the 3-methoxy group in this compound could influence its receptor binding profile.

DNA Interaction: The potential for benzotriazinone derivatives to interact with DNA is an area of active investigation. The planar nature of the benzotriazinone ring system suggests a possibility of intercalation between DNA base pairs, a mechanism of action for many cytotoxic agents. researchgate.net Furthermore, the development of synthetic methodologies to incorporate the benzotriazinone core into DNA-encoded chemical libraries highlights the compatibility of this scaffold with nucleic acid structures and suggests its potential as a DNA-targeting agent. researchgate.net

Inhibition of Cell Proliferation and Induction of Apoptosis (general for anticancer activity)

A significant body of research points to the anticancer potential of benzotriazinone derivatives, which is often mediated through the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

The cytotoxic effects of various benzotriazinone and related benzotriazine derivatives have been demonstrated against a range of human cancer cell lines. nih.govnih.govnih.gov The antiproliferative activity is often dose-dependent, with some compounds exhibiting potent effects at low micromolar concentrations. nih.govresearchgate.net The substitution at the 3-position of the benzotriazinone ring has been shown to be a key determinant of cytotoxic potency. nih.gov

The induction of apoptosis is a common mechanistic pathway for the anticancer activity of these compounds. Studies on related 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have shown that they can mediate their cytotoxic effects through the modulation of p53 protein expression and by affecting the mitochondrial membrane potential, both of which are key events in the apoptotic cascade. nih.gov Furthermore, these compounds can induce DNA damage, which can trigger cell cycle arrest and subsequent apoptosis. nih.gov The activation of caspases, which are the executioner enzymes of apoptosis, has also been observed with related heterocyclic compounds. nih.gov

Below is a table summarizing the cytotoxic activity of some representative benzotriazinone derivatives against various cancer cell lines. It is important to note that this data is for related compounds and not specifically for this compound, for which specific public data is not available.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzotriazinone derivative 3 | HepG2 (Liver Carcinoma) | 6.525 | nih.govresearchgate.net |

| Benzotriazinone derivative 13a | HepG2 (Liver Carcinoma) | 10.97 | nih.govresearchgate.net |

| Doxorubicin (Standard Drug) | HepG2 (Liver Carcinoma) | 2.06 | nih.govresearchgate.net |

This data illustrates the potential of the benzotriazinone scaffold as a source of novel anticancer agents. Further studies are needed to elucidate the specific antiproliferative and apoptosis-inducing effects of this compound.

Applications in Advanced Organic Synthesis and Material Science

Role as Coupling Reagents in Amide Bond Formation (e.g., DEPBT)

While 3-Methoxy-1,2,3-benzotriazin-4(3H)-one itself is not commonly cited as a direct coupling reagent, derivatives of the closely related 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) are highly effective. A prominent example is 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), an organophosphorus compound that has demonstrated exceptional performance in facilitating the formation of amide bonds. luxembourg-bio.com

DEPBT is valued for its high efficiency in both solution-phase and solid-phase peptide synthesis. nih.gov Its mechanism involves the activation of a carboxylic acid, which then reacts with an amine to form the desired amide. A key feature of DEPBT is that it does not typically require the protection of the hydroxyl groups on amino acid side chains, such as those in tyrosine, serine, and threonine, which simplifies synthetic procedures. nih.govresearchgate.net The high efficiency of DEPBT has been showcased in the total synthesis of complex natural products, including teicoplanin aglycon and ramoplanin (B549286) A2. luxembourg-bio.comnih.gov

The proposed mechanism for DEPBT-mediated coupling begins with a tertiary amine generating a carboxylate from the N-protected amino acid. This carboxylate then attacks the phosphorus atom of DEPBT. The resulting intermediate rearranges, eliminating diethyl phosphite, to form a highly activated and stable HOOBt ester. This active ester is then readily attacked by the amino component to yield the final amide product. luxembourg-bio.com

Table 1: Comparison of Coupling Reagents in a Model Peptide Synthesis

| Entry | Coupling Reagent System | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | BOP / HOBt | 59 | 87:13 |

| 2 | HBTU / HOBt | 73 | 68:32 |

| 3 | EDC / Oxyma | 70 | 78:22 |

| 4 | PyOxim / Oxyma | 78 | 78:22 |

| 5 | DEPBT | 76 | >98:2 |

A critical challenge in peptide synthesis is the loss of stereochemical integrity at the α-carbon of amino acids during the coupling step, a phenomenon known as racemization or epimerization. mdpi.compeptide.com Reagents derived from benzotriazinones are particularly noted for their ability to suppress this unwanted side reaction. bachem.com

DEPBT exhibits remarkable resistance to racemization. nih.govresearchgate.net This property is crucial for producing optically pure peptides, which is essential for their biological activity. The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate, where the α-proton becomes acidic and can be abstracted by a base, leading to a loss of chirality. researchgate.net The high reactivity of the intermediate HODhbt ester formed during DEPBT-mediated coupling is believed to contribute to its ability to control the chiral integrity of the product. luxembourg-bio.com In comparative studies, DEPBT has proven superior to many other common coupling systems in preventing racemization, even when coupling amino acids that are particularly prone to this issue, such as aryl glycines. luxembourg-bio.compeptide.com

Use as Precursors for Diverse Heterocycles

The 1,2,3-benzotriazin-4(3H)-one ring system is a valuable and versatile precursor for the synthesis of a wide array of other heterocyclic compounds. nih.govnih.gov A common strategy involves a denitrogenative reaction, where the triazine ring loses a molecule of nitrogen gas (N₂) to generate a reactive intermediate, which can then undergo further transformations. acs.org

These transformations include metal-catalyzed cross-coupling and annulation reactions. researchgate.net For example, 1,2,3-benzotriazin-4(3H)-ones can serve as starting materials for synthesizing ortho-substituted benzamides and various azaheterocycles. nih.gov The ability to generate reactive intermediates under controlled conditions makes this scaffold a powerful tool for constructing complex molecular architectures that are of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

Applications in Imaging and Recording Materials

Derivatives of the 1,2,3-benzotriazine (B1250035) scaffold have found applications in the field of materials science. Specifically, compounds of this class have been described for their use as dyes and in recording and imaging materials. acs.org The structural features of the benzotriazine ring system can be modified to tune its electronic and photophysical properties, making it suitable for such applications. Although detailed public research on this compound for these specific uses is not widely available, the general applicability of the parent scaffold is noted in the literature.

Development of Phthalimide (B116566) Derivatives

Phthalimides are a significant class of compounds used extensively as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.orgeijppr.comnih.gov A modern and efficient method for synthesizing N-substituted phthalimides utilizes 1,2,3-benzotriazin-4(3H)-ones as starting materials. acs.org

This transformation proceeds via a denitrogenative cyanation pathway. The reaction is typically mediated by trimethylsilyl (B98337) cyanide (TMSCN) and a base, such as DIPEA, in a solvent like DMSO at elevated temperatures. This metal-free approach is notable for its operational simplicity, scalability, and broad substrate scope, accommodating a wide range of N-aryl and N-alkyl substituents on the benzotriazinone precursor with high functional group tolerance. The reaction successfully yields diverse phthalimide derivatives in good to excellent yields. acs.org This method provides a valuable alternative to traditional syntheses, which often involve the condensation of phthalic anhydride (B1165640) with an amine. rsc.org

Future Directions in Academic Research on 3 Methoxy 1,2,3 Benzotriazin 4 3h One

Exploration of Novel Synthetic Pathways

The traditional synthesis of 1,2,3-benzotriazin-4(3H)-ones, which typically involves the diazotization of 2-aminobenzamides or related precursors, often requires harsh acidic conditions and the use of nitrites, limiting its scope and environmental friendliness. nih.govnih.gov Consequently, a significant thrust in future research is the development of milder, more efficient, and greener synthetic methodologies.

Key areas of exploration include:

Photochemical Methods: A novel approach utilizes the photocyclization of acyclic aryl triazine precursors. nih.gov This method, employing violet light, proceeds through a nitrogen-centered Norrish-type reaction and can be implemented in continuous flow reactors, offering excellent yields in short residence times without the need for additives or photocatalysts. nih.govresearchgate.net

Metal-Catalyzed Reactions: Palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide presents another modern route. nih.gov Furthermore, Cp*Co(III)-catalyzed C-H amidation of benzamides, followed by cyclization with tert-butyl nitrite (B80452), enables a one-pot procedure for preparing substituted benzotriazinones. shu.ac.uk

Alternative Reagents and Conditions: Research into milder diazotizing agents and reaction conditions is ongoing. This includes the use of polymer-supported nitrite reagents with p-tosic acid, or employing tert-butyl nitrite or nitromethane (B149229) as the nitrogen source. nih.govresearchgate.net A metal-free approach using iodine and sodium nitrite to transform 2-aminobenzamides has also been described. researchgate.net

Solid-Phase Synthesis: To facilitate the rapid generation of libraries of derivatives for drug discovery, efficient solid-phase synthesis techniques have been developed. plu.mxresearchgate.net These methods involve attaching precursors to a solid support, carrying out the cyclization, and then cleaving the final product, which allows for high purity and streamlined purification. researchgate.net

Intramolecular Heterocyclization: A novel metal-free methodology involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions to form 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govresearchgate.nettriazines. acs.org

These evolving synthetic strategies are crucial for expanding the chemical space of accessible 3-methoxy-1,2,3-benzotriazin-4(3H)-one derivatives for further investigation.

Deeper Mechanistic Understanding of Complex Transformations

While this compound itself is noted for its thermal stability, the broader benzotriazinone class undergoes a variety of complex chemical transformations. researchgate.net A deeper mechanistic understanding of these reactions is a key future research direction, enabling better control over product selectivity and the design of new reactions.

Future mechanistic studies will likely focus on:

Denitrogenative Reactions: Benzotriazinones are valuable precursors for other heterocyclic systems through reactions that involve the extrusion of molecular nitrogen. nih.govresearchgate.net Understanding the divergent reactivity observed under different catalytic systems (e.g., nickel catalysis vs. photocatalysis) is a priority. nih.gov For instance, visible-light-mediated denitrogenative alkene insertion can lead to 3-substituted isoindolinones through a nitrogen-mediated hydrogen atom shift, a pathway that requires further elucidation through experimental and computational studies. nih.gov

Thermolysis and Photolysis Intermediates: The thermolysis of benzotriazinone derivatives can proceed through intermediates like ketenimines. researchgate.net Future research will involve advanced spectroscopic and computational techniques to characterize these transient species and understand how they dictate the final product distribution, which can include quinazolinone derivatives or products of intermolecular trapping. researchgate.net

Reaction Pathways: Computational methods, particularly Density Functional Theory (DFT) calculations, are becoming indispensable for mapping reaction pathways. researchgate.netacs.org For example, DFT has been used to understand the mechanism of heterocyclization of isocyanide derivatives to form the benzotriazine core. acs.org Similarly, the mechanism of reactions of 1,2,3-triazines with amidines has been shown computationally to proceed via an addition/N2 elimination/cyclization pathway rather than a conventional Diels-Alder reaction. escholarship.org

These investigations will provide fundamental insights into the reactivity of the benzotriazinone core, paving the way for the rational design of novel synthetic transformations.

Structure-Activity Relationship (SAR) Studies of New Derivatives

The biological activity of benzotriazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Systematic Structure-Activity Relationship (SAR) studies are critical for optimizing the potency and selectivity of these compounds for specific biological targets.

Future SAR studies will concentrate on:

Systematic Structural Modifications: The synthesis of new libraries of derivatives with diverse substituents at the N-3 position and on the benzo ring will be a primary focus. The attachment of different functional groups—such as fluoro, methoxy (B1213986), amino, and nitro groups—and the analysis of their effects on biological activity are crucial. nih.gov

Target-Specific Optimization: For identified biological targets, such as leukotriene A4 hydrolase (LTA4H), SAR studies will aim to refine the pharmacophore. ccspublishing.org.cn For instance, research has shown that specific substitutions can lead to compounds with high inhibitory activity against the aminopeptidase (B13392206) function of LTA4H. ccspublishing.org.cn

These studies are essential for translating the initial promise of the benzotriazinone scaffold into optimized lead compounds for drug development.

Advanced Computational Modeling for Target Identification and Drug Design

In silico techniques are becoming central to modern drug discovery, offering a time- and cost-effective means to design and screen potential drug candidates before their synthesis. For derivatives of this compound, advanced computational modeling represents a significant avenue for future research.

Key computational approaches will include:

3D-QSAR Modeling: Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be used to build robust models that correlate the structural features of benzotriazinone analogs with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward the most promising candidates. researchgate.net

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor. ccspublishing.org.cnresearchgate.net Docking studies have been used to understand the binding of benzotriazinone derivatives to LTA4H and can be applied to newly identified targets to elucidate binding interactions and guide the design of more potent inhibitors. ccspublishing.org.cn

Pharmacophore Hybridization: Computational design can be used to create hybrid molecules that combine the structural features of the benzotriazinone scaffold with other pharmacologically active moieties, such as pyrimidine. nih.gov This strategy aims to develop new compounds with potentially synergistic or novel mechanisms of action.

DFT for Molecular Properties: DFT calculations will be employed not only for mechanistic studies but also to determine the optimized geometries, molecular electrostatic potentials, and frontier molecular orbitals of new derivatives. rsc.org These calculated properties provide insights into the reactivity and stability of the molecules, which can be correlated with their biological function. rsc.org

The integration of these computational tools will accelerate the drug design cycle, from hit identification to lead optimization.

Investigation into Novel Biological Targets and Therapeutic Areas

While derivatives of 1,2,3-benzotriazin-4(3H)-one are known to possess activities such as anesthetic, antidepressant, and anticancer effects, a vast potential for new therapeutic applications remains unexplored. nih.govnih.gov A key future direction is the systematic screening of these compounds against a wider range of biological targets to uncover novel therapeutic uses.

Promising areas for investigation include:

Enzyme Inhibition: Beyond LTA4H, libraries of benzotriazinone derivatives can be screened against other enzyme families implicated in disease, such as kinases, proteases, or metabolic enzymes. The discovery of potent α-glucosidase inhibitors among benzotriazinone sulfonamides highlights this potential. researchgate.net

Neurodegenerative Diseases: Given the existing data on antidepressant activity, exploring the potential of these compounds for treating other central nervous system disorders, such as Alzheimer's or Parkinson's disease, is a logical next step. This would involve screening for activity against targets relevant to neurodegeneration and neuroinflammation. researchgate.net

Infectious Diseases: The structural diversity of benzotriazinones makes them candidates for development as antimicrobial or antiviral agents. Screening against various pathogens could reveal novel scaffolds for anti-infective drug discovery.

Agrochemicals: The benzotriazinone core is present in some herbicides and insecticides. researchgate.netresearchgate.net Future research could focus on developing new derivatives with improved potency, selectivity, and environmental safety profiles for use as nematicides or other crop protection agents. researchgate.net

Cardiovascular and Inflammatory Diseases: Some related 1,2,4-benzotriazine (B1219565) derivatives have shown antihypertensive, anti-inflammatory, and diuretic activities. semanticscholar.org Exploring these activities within the 1,2,3-benzotriazin-4(3H)-one class could open up new therapeutic avenues.

This broad-based screening, coupled with the other research directions outlined, will ensure that the rich chemistry of this compound and its analogs is fully exploited for the benefit of human health and agriculture.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Methoxy-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yields?

- Methodological Answer : Three primary methods are documented:

- Method A : Cyclization via diazotization of anthranilamide derivatives, yielding 1,2,3-benzotriazin-4(3H)-ones. This method is broadly applicable and offers moderate to high yields (60–80%) .

- Method B : Reaction of dialkylaminoalkyl chlorides with halogenated benzotriazinones. However, yields are generally lower (30–50%) compared to Method A .

- Method C : Diazotization of anthranilic acid methyl esters with dialkylaminoalkylamines. Limited success due to side reactions; yields <30% .

- Key Factors : Temperature control (0–5°C for diazotization), solvent choice (DMF or THF), and stoichiometric ratios of reducing agents (e.g., NaNO₂/HCl) critically impact purity and yield .

Q. How does the stability of the -N=N=N- group in this compound affect its handling under reductive conditions?

- Methodological Answer : The triazenyl group is highly sensitive to reduction, leading to cleavage and formation of substituted indazoles. For example, using NaBH₄ or H₂/Pd-C results in reductive ring contraction. To preserve the triazinone core, avoid strong reducing agents and opt for mild conditions (e.g., catalytic hydrogenation at low pressure) .

Q. What role does this compound play in peptide coupling, and how is it applied experimentally?

- Methodological Answer : While not directly used, its derivative DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a widely used coupling reagent. DEPBT minimizes racemization (<1% in model peptides) due to its unique phosphate-mediated activation mechanism.

- Typical Protocol : Combine DEPBT (1.2 equiv) with EDC (1.1 equiv) in DMF, react with amino acids at 0°C for 1 hr, then warm to RT for 12–24 hr. Yields exceed 85% .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of benzotriazinones under hydrolytic vs. reductive conditions?

- Methodological Answer : Hydrolysis typically generates diazonium intermediates (acting as "masked" azo precursors), while reduction favors indazole formation. To reconcile these pathways:

- Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during hydrolysis .

- Employ DFT calculations to map energy barriers for competing pathways (hydrolysis vs. reduction) .

- Example : Under acidic hydrolysis (HCl/EtOH), 3-Methoxy derivatives form diazonium salts, whereas NaBH₄ reduction yields 2-methoxyindazole via N–N bond cleavage .

Q. What strategies optimize the use of DEPBT in cyclopeptide synthesis to minimize epimerization?

- Methodological Answer : DEPBT’s low racemization is attributed to its slow release of active esters. For cyclization:

- Use high dilution (0.001–0.01 M) to suppress intermolecular reactions.

- Add DEPBT (1.5 equiv) and DIEA (2 equiv) in DMF at −20°C, followed by slow warming to RT over 24 hr.

- Case Study : Cyclopentapeptide cyclo(ProTyrLeuAlaGly) achieved 72% yield with <2% epimerization, outperforming HATU and PyBOP .

Q. How do electronic and steric effects of the 3-methoxy group influence the regioselectivity of benzotriazinone reactions?

- Methodological Answer : The methoxy group at position 3 directs electrophilic substitution to the para position (C-6) due to resonance donation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.